N-(Benzenesulfonyl)-4-methoxybenzamide
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Overview
Description
N-(Benzenesulfonyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a 4-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonylbenzamide.
Reduction: Formation of N-(benzenesulfonyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzenesulfonylbenzamides depending on the substituent used.
Scientific Research Applications
N-(Benzenesulfonyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-4-methoxybenzamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
N-(Benzenesulfonyl)-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(Benzenesulfonyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.
N-(Benzenesulfonyl)-4-aminobenzamide: Features an amino group in place of the methoxy group.
Uniqueness
N-(Benzenesulfonyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
22017-48-7 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H13NO4S/c1-19-12-9-7-11(8-10-12)14(16)15-20(17,18)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
InChI Key |
NKOOPWUVVICBSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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